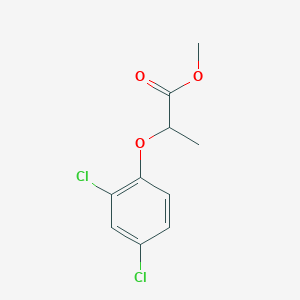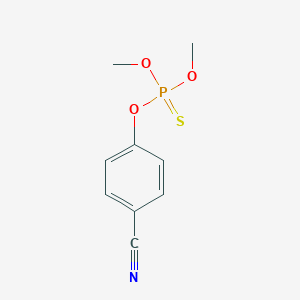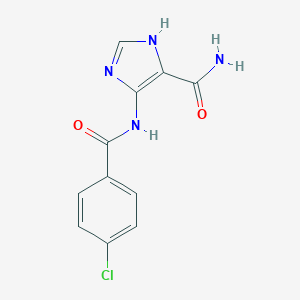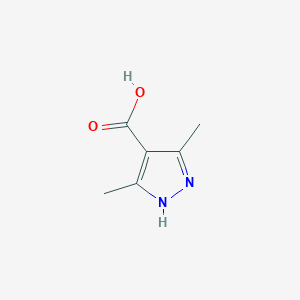
Dichlorprop-methyl
Übersicht
Beschreibung
Dichlorprop-methyl is a chlorophenoxy herbicide that is structurally similar to 2,4-D and is used to control annual and perennial broadleaf weeds . It is a component of many common weed killers . About 4 million pounds of dichlorprop are used annually in the United States .
Molecular Structure Analysis
Dichlorprop-methyl has the molecular formula C10H10Cl2O3 and a molecular weight of 249.091 . It is a monocarboxylic acid, an aromatic ether, and a dichlorobenzene .
Chemical Reactions Analysis
Dichlorprop-methyl, like many PAAs, is a chiral molecule and shows strong enantioselectivity in its herbicidal activity . The ®-form is recognized to possess a higher herbicide potency compared to the (S)-form .
Physical And Chemical Properties Analysis
Dichlorprop-methyl is a colorless crystal with a solubility of 350 ppm in water at 20°C . It is readily soluble in organic solvents and is corrosive to metals in the presence of water .
Wissenschaftliche Forschungsanwendungen
Dichlorprop-methyl: A Comprehensive Analysis of Scientific Research Applications
Stereoselective Environmental Management: The compound’s chiral properties are significant in environmental management practices. Stereoselective detection and assessment of chiral pesticides, including Dichlorprop-methyl, are crucial for monitoring their ecological impact, notably through liquid chromatography techniques .
Stability and Toxicity Studies: Dichlorprop-methyl is also used in stability and toxicity studies of chiral contaminants. The development of capillary electrophoresis (CE) methodologies for these studies is an important application, as it helps understand the environmental and health impacts of such pesticides .
Wirkmechanismus
Target of Action
Dichlorprop-methyl primarily targets the acetyl CoA carboxylase (ACCase) enzyme in plants . ACCase is crucial for fatty acid biosynthesis, and its inhibition leads to a disruption in the synthesis of essential lipids, thereby affecting plant growth .
Mode of Action
Dichlorprop-methyl is a selective, systemic herbicide that is absorbed through leaves and translocates to roots . It acts as a synthetic auxin, a type of plant hormone, causing stem and leaf malformations that eventually lead to the death of the plant . The compound mimics the action of natural auxins, disrupting normal growth patterns and causing uncontrolled, rapid growth .
Biochemical Pathways
As a synthetic auxin, it is known to affect various growth and developmental processes in plants, including cell division, elongation, and differentiation . By mimicking natural auxins, Dichlorprop-methyl disrupts these processes, leading to abnormal growth and development.
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its formulation, application method, and the plant’s physiological state .
Result of Action
The primary result of Dichlorprop-methyl’s action is the death of the target plant. By mimicking auxins and causing uncontrolled growth, the compound leads to malformations in the stems and leaves of the plant . This abnormal growth disrupts the plant’s normal physiological processes, ultimately leading to its death .
Safety and Hazards
Dichlorprop-methyl is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water . This would emphasize the importance of sewage processing plants in ensuring water quality . The improved understanding of PAA enantioselectivity is of great significance, as the knowledge may be used to design “green” molecules, such as R enantiomer enriched products, leading to improved plant management and environmental sustainability .
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866617 | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23844-57-7, 57153-17-0 | |
| Record name | Dichlorprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dichlorprop methyl ester, and what are its downstream effects?
A1: Dichlorprop methyl ester is a systemic herbicide that is absorbed by the leaves and roots of plants and translocated throughout the plant. It acts as a synthetic auxin, a plant hormone that regulates growth. [] Overexposure to this synthetic auxin disrupts normal plant growth, leading to uncontrolled, unsustainable growth and eventual plant death. []
Q2: Can you provide the structural characterization of Dichlorprop methyl ester, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts don't delve into detailed spectroscopic data, they do mention key structural information. Dichlorprop methyl ester is a chiral molecule, meaning it exists as two enantiomers: R-Dichlorprop methyl ester and S-Dichlorprop methyl ester. [, , ] This chirality significantly influences its interactions with biological systems and its degradation pathways. [, , ]
Q3: How stable is Dichlorprop methyl ester in various environmental conditions, and are there strategies for its degradation?
A3: Dichlorprop methyl ester can undergo degradation through various pathways, including biodegradation by microorganisms. [, , , ] Research shows that its degradation in sediment is enantioselective, meaning the two enantiomers (R- and S-) degrade at different rates. [] This enantioselective degradation is also observed in algal cultures, with variations depending on the algae species. [] Factors such as pH can influence both the degradation rate and the enantioselectivity of the process. []
Q4: Are there analytical methods available for the detection and quantification of Dichlorprop methyl ester and its enantiomers?
A4: Yes, researchers utilize various analytical techniques to study Dichlorprop methyl ester. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with chiral stationary phases (CSPs), allow for the separation and quantification of the individual enantiomers. [, ] These methods are crucial for understanding the fate and behavior of each enantiomer in the environment. Additionally, enzyme-linked immunosorbent assay (ELISA) techniques have been developed for the specific detection and quantification of Dichlorprop methyl ester. []
Q5: What is known about the environmental impact of Dichlorprop methyl ester, and are there methods for mitigating its potential risks?
A5: As a herbicide, Dichlorprop methyl ester is designed to impact plant life, but its effects can extend beyond target species. Understanding its enantioselective degradation in various environmental compartments, like sediment and water, is crucial for assessing its potential risks. [, , , ] Research suggests that microbial communities play a vital role in its degradation, and understanding these biodegradation processes is key for developing bioremediation strategies. [, ]
Q6: Has there been research on using cyclodextrins to influence the behavior of Dichlorprop methyl ester?
A6: Yes, researchers have explored the use of cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, to form inclusion complexes with Dichlorprop methyl ester. [, , ] Studies show that different types of cyclodextrins, such as β-cyclodextrin, hydroxypropyl-cyclodextrin, and carboxymethyl-cyclodextrin, exhibit varying degrees of interaction with the herbicide. [, ] These interactions can influence the herbicide's solubility, bioavailability, and even its interaction with enzymes involved in its degradation. [, , ]
Q7: What insights do we have into the enantioselectivity of Dichlorprop methyl ester degradation?
A7: Research using techniques like chiral gas chromatography has revealed that the degradation of Dichlorprop methyl ester is often enantioselective. [, , , ] This means that one enantiomer, typically the R-enantiomer, is preferentially degraded over the other. This preference suggests that enzymes involved in the degradation process, such as lipases produced by certain bacteria and fungi, have a higher affinity for one enantiomer. [, , ] Understanding the factors influencing this enantioselectivity, such as pH and microbial community composition, is crucial for predicting the fate and persistence of this herbicide in the environment. [, ]
Q8: Are there studies focusing on the role of specific enzymes in the degradation of Dichlorprop methyl ester?
A8: Yes, research has explored the enzymatic mechanisms involved in Dichlorprop methyl ester degradation. Studies have investigated the role of lipases, enzymes that catalyze the hydrolysis of esters, in the breakdown of this herbicide. [, , ] For example, research on Aspergillus niger lipase has provided insights into the specific amino acids within the enzyme's active site that are crucial for both its activity and enantioselectivity toward Dichlorprop methyl ester. []
Q9: How has the Rayleigh equation been applied in understanding the degradation of Dichlorprop methyl ester?
A9: The Rayleigh equation, commonly used to describe isotope fractionation, has been successfully applied to model the enantiomeric enrichment of Dichlorprop methyl ester during its degradation. [] This application stems from the observation that, similar to isotopes, the ratio of enantiomers can change predictably during degradation processes. Researchers have demonstrated the suitability of the Rayleigh equation in describing the relationship between enantiomeric enrichment and the extent of Dichlorprop methyl ester degradation by various lipases. [] This approach provides a valuable tool for predicting and understanding the enantioselective fate of chiral pesticides in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















